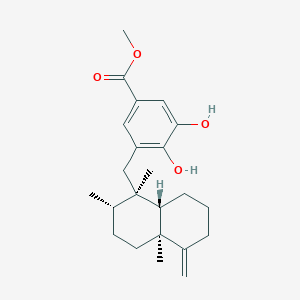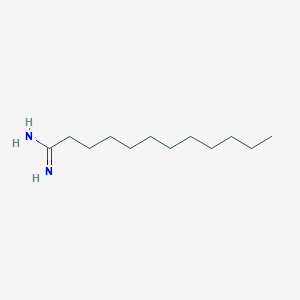![molecular formula C11H20O4 B022299 (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran CAS No. 105678-16-8](/img/structure/B22299.png)
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is a natural product that has been isolated from various plant species. It has attracted significant attention from the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is not fully understood. However, several studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. The compound has also been reported to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran in lab experiments include its natural origin, low toxicity, and potential therapeutic properties. However, the limitations include the difficulty in synthesizing the compound, its low solubility in water, and the lack of knowledge about its mechanism of action.
Orientations Futures
There are several future directions for the research on (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of various diseases. Additionally, the compound's potential as a lead compound for drug development should be explored further.
In conclusion, (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is a natural product with significant potential as a therapeutic agent. Its anti-inflammatory, antioxidant, antitumor, and antimicrobial activities make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods. The compound's potential as a lead compound for drug development should also be explored further.
Méthodes De Synthèse
The synthesis of (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is a challenging task due to its complex structure. Several methods have been reported in the literature, including the use of natural sources, chemical synthesis, and biotransformation. The most common method involves the extraction of the compound from natural sources, followed by purification and characterization.
Applications De Recherche Scientifique
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran has been extensively studied for its potential therapeutic properties. It has been reported to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
105678-16-8 |
|---|---|
Nom du produit |
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
InChI |
InChI=1S/C11H20O4/c1-6-7(2)13-10(12-5)9-8(6)14-11(3,4)15-9/h6-10H,1-5H3/t6-,7-,8+,9+,10+/m0/s1 |
Clé InChI |
OBWAYKDNXZQABQ-SRQGCSHVSA-N |
SMILES isomérique |
C[C@H]1[C@@H](O[C@H]([C@H]2[C@@H]1OC(O2)(C)C)OC)C |
SMILES |
CC1C(OC(C2C1OC(O2)(C)C)OC)C |
SMILES canonique |
CC1C(OC(C2C1OC(O2)(C)C)OC)C |
Synonymes |
MDDIMM methyl-4,6-dideoxy-2,3-isopropylidene-4-methyl-L-mannopyranoside methyl-4,6-dideoxy-2,3-O-isopropylidene-4-methylpyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




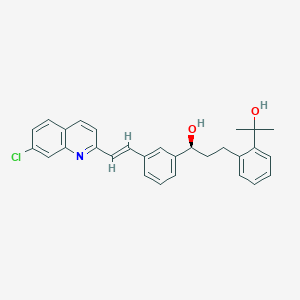
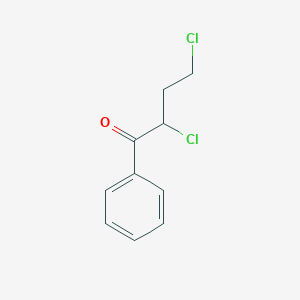

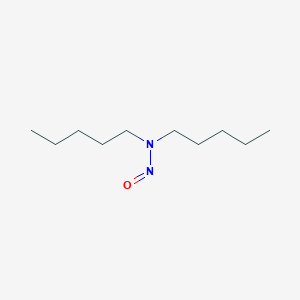
![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)

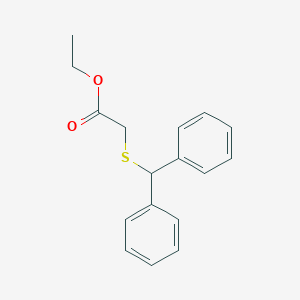
![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)


